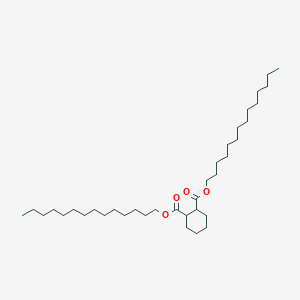
Ditetradecyl cyclohexane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ditetradecyl cyclohexane-1,2-dicarboxylate is an organic compound that belongs to the class of cyclohexane dicarboxylates. This compound is characterized by the presence of two tetradecyl ester groups attached to a cyclohexane ring. It is used in various industrial applications, particularly as a plasticizer, which helps to increase the flexibility and durability of plastic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ditetradecyl cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with tetradecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems helps to optimize the production process, ensuring consistent quality and high yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ditetradecyl cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,2-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include cyclohexane-1,2-dicarboxylic acid, cyclohexane-1,2-dimethanol, and various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Ditetradecyl cyclohexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of its use in medical devices and packaging materials.
Medicine: Research is ongoing to explore its biocompatibility and potential use in drug delivery systems.
Industry: It is widely used in the production of flexible PVC products, including medical tubing, toys, and food packaging.
Wirkmechanismus
The mechanism by which ditetradecyl cyclohexane-1,2-dicarboxylate exerts its effects is primarily through its role as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces, increasing the flexibility and durability of the material. The molecular targets include the polymer chains, where it interacts with the polymer’s functional groups, leading to enhanced material properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diisononyl cyclohexane-1,2-dicarboxylate (DINCH): Used as a plasticizer, similar to ditetradecyl cyclohexane-1,2-dicarboxylate.
Di(2-ethylhexyl) phthalate (DEHP): Another plasticizer with similar applications but different chemical structure.
Diisononyl phthalate (DINP): A phthalate-based plasticizer used in similar applications.
Uniqueness
This compound is unique due to its specific ester groups, which provide distinct physical and chemical properties compared to other plasticizers. Its long alkyl chains contribute to its effectiveness in enhancing the flexibility and durability of polymer materials, making it a valuable compound in various industrial applications.
Eigenschaften
CAS-Nummer |
135607-71-5 |
|---|---|
Molekularformel |
C36H68O4 |
Molekulargewicht |
564.9 g/mol |
IUPAC-Name |
ditetradecyl cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C36H68O4/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-39-35(37)33-29-25-26-30-34(33)36(38)40-32-28-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3 |
InChI-Schlüssel |
UVXWTPCEYFWVDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane](/img/structure/B14284576.png)
![4-heptyl-2-[(E)-C-[(7E)-7-(5-heptyl-2-hydroxyphenyl)-7-hydroxyiminoheptyl]-N-hydroxycarbonimidoyl]phenol](/img/structure/B14284581.png)
![[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-](/img/structure/B14284589.png)
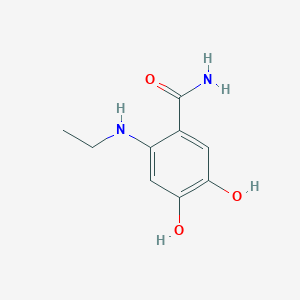
![methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate](/img/structure/B14284595.png)
![Ethyl 7-[(methanesulfonyl)oxy]hept-2-enoate](/img/structure/B14284608.png)
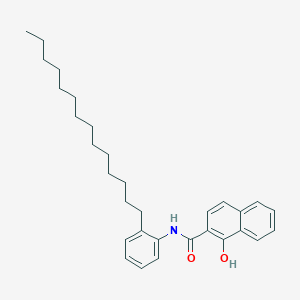


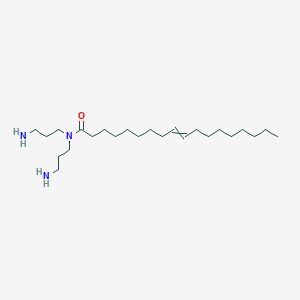
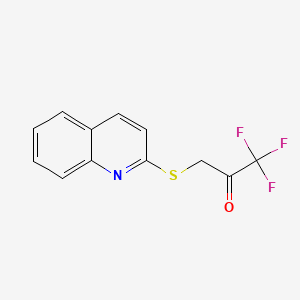

![1-Methoxy-3-[(prop-1-en-1-yl)oxy]propan-2-ol](/img/structure/B14284637.png)
![9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)-](/img/no-structure.png)
